5-Chloro-2-(3-fluorophenoxy)pyridine
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Overview
Description
5-Chloro-2-(3-fluorophenoxy)pyridine: is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(3-fluorophenoxy)pyridine typically involves the reaction of 5-chloropyridine with 3-fluorophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic aromatic substitution.
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-2-(3-fluorophenoxy)pyridine can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in appropriate solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-2-(3-fluorophenoxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: The compound is also used in the development of agrochemicals, such as herbicides and insecticides. Its fluorine and chlorine substituents contribute to its effectiveness in pest control.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-fluorophenoxy)pyridine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
- 5-Chloro-2-(2-fluorophenoxy)pyridine
- 5-Chloro-2-(4-fluorophenoxy)pyridine
- 5-Chloro-2-(3-chlorophenoxy)pyridine
Comparison: Compared to its analogs, 5-Chloro-2-(3-fluorophenoxy)pyridine exhibits unique properties due to the specific positioning of the fluorine atom. This positioning can influence its reactivity, binding affinity, and overall effectiveness in various applications. The presence of both chlorine and fluorine atoms in the compound enhances its stability and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-chloro-2-(3-fluorophenoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO/c12-8-4-5-11(14-7-8)15-10-3-1-2-9(13)6-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMGYKIENSHYEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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